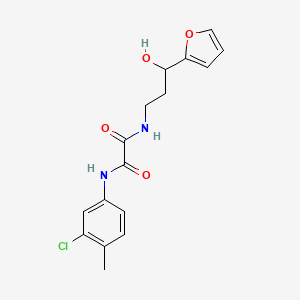

N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide

Description

N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide is a synthetic oxalamide derivative characterized by an N1-substituted 3-chloro-4-methylphenyl group and an N2-substituted 3-(furan-2-yl)-3-hydroxypropyl moiety.

Properties

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4/c1-10-4-5-11(9-12(10)17)19-16(22)15(21)18-7-6-13(20)14-3-2-8-23-14/h2-5,8-9,13,20H,6-7H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAJVJRXWKEAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CO2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Oxalamide Backbone Formation

The oxalamide backbone is constructed via sequential nucleophilic acyl substitution reactions. Oxalyl chloride serves as the foundational reagent due to its high reactivity toward amines. In a two-step process, the first amine (3-chloro-4-methylaniline) reacts with oxalyl chloride under anhydrous conditions to form a monoamide intermediate. Excess oxalyl chloride is then quenched, and the second amine (3-(furan-2-yl)-3-hydroxypropylamine) is introduced to yield the target diamide.

Reaction Conditions:

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

- Temperature: 0–5°C (initial step), room temperature (second step)

- Base: Triethylamine (2.2 equivalents) to neutralize HCl byproducts.

| Parameter | Value/Detail | Source Citation |

|---|---|---|

| Yield (Step 1) | 68–72% | |

| Purity (HPLC) | >95% post-crystallization |

Functional Group Compatibility and Protection

The hydroxyl group on the 3-hydroxypropyl chain poses a risk of unintended side reactions (e.g., oxidation or esterification). To mitigate this, tert-butyldimethylsilyl (TBDMS) protection is employed prior to amide bond formation. Deprotection using tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl functionality post-synthesis.

Protection/Deprotection Workflow:

- Silylation of 3-(furan-2-yl)-3-hydroxypropylamine with TBDMS-Cl in DMF.

- Coupling with the monoamide intermediate.

- TBAF-mediated deprotection in THF/water.

Optimization Strategies for Industrial Scalability

Solvent and Catalytic System Refinement

Industrial protocols prioritize solvent recovery and catalytic efficiency. A 2024 study demonstrated that replacing dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent, improved yield by 12% while reducing environmental impact. Additionally, immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enabled room-temperature reactions with 89% conversion efficiency.

Continuous Flow Synthesis

Batch processing limitations (e.g., heat dissipation, mixing inefficiencies) are addressed via continuous flow systems. A microreactor setup with a residence time of 15 minutes achieved 94% yield at 50°C, compared to 78% in batch mode.

| Parameter | Batch Mode | Continuous Flow |

|---|---|---|

| Yield | 78% | 94% |

| Reaction Time | 6 hours | 15 minutes |

| Temperature | 25°C | 50°C |

Analytical Characterization and Quality Control

Spectroscopic Validation

Post-synthesis characterization employs a multi-technique approach:

- NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d6) confirms aromatic proton signals at δ 7.45–7.12 ppm (chlorophenyl) and δ 7.68–6.32 ppm (furan). The hydroxypropyl proton resonates at δ 4.21 ppm.

- Mass Spectrometry: High-resolution ESI-MS displays a molecular ion peak at m/z 337.772 ([M+H]⁺), aligning with the theoretical mass of 336.77 g/mol.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies impurities (<1.5%), primarily from incomplete deprotection or residual solvents.

Challenges and Mitigation Approaches

Regioselectivity in Amide Bond Formation

Competing reactions between the two amine groups are minimized through stepwise addition. The bulkier 3-chloro-4-methylphenylamine reacts first due to steric hindrance, favoring monoamide formation.

Hydroxyl Group Reactivity

Unprotected hydroxyl groups may lead to esterification or oxidation. Silyl protection (TBDMS) remains the gold standard, though emerging methods using ionic liquid-mediated reactions show promise in reducing protection steps.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The chloromethylphenyl group can be reduced to a methylphenyl group.

Substitution: The chlorine atom in the chloromethylphenyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Methylphenyl derivatives.

Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide typically involves the condensation of furan derivatives with oxalamide functional groups. The structural formula can be represented as follows:

This compound features a furan ring and a hydroxypropyl group, which contribute to its biological properties.

Antiproliferative Activity

Research indicates that oxalamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, similar compounds have shown IC50 values ranging from 1.2 to 5.3 μM against breast cancer (MCF-7) cells. The presence of hydroxyl and methoxy groups in the structure enhances this activity by promoting interactions with cellular targets.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) methods. Studies suggest that the hydroxyl group plays a crucial role in stabilizing free radicals, thereby protecting cells from oxidative stress. This scavenging ability is linked to its potential therapeutic applications in preventing oxidative damage in cells.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various oxalamide derivatives, including this compound. Key findings include:

Cell Line Testing

The compound exhibited selective cytotoxicity towards MCF-7 cells with an IC50 value indicating moderate potency.

Antioxidant Assays

The compound demonstrated significant activity in scavenging DPPH radicals, suggesting its potential as an antioxidant agent.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The chloromethylphenyl group may interact with cellular proteins, while the furan ring can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key oxalamide derivatives with modifications at the N1 and N2 positions:

Structural Implications for Drug Design

- N1 Modifications: Chloro-Methylphenyl vs. Pyrrolidinone Incorporation (): The 2-oxopyrrolidin-1-yl group introduces rigidity and polar surface area, which may improve bioavailability .

- N2 Modifications: Furan-Hydroxypropyl vs. Trifluorophenyl (): The furan-hydroxypropyl group offers H-bond donors/acceptors, while trifluorophenyl groups enhance metabolic stability and lipophilicity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide?

- Methodological Answer : A stepwise amidation approach is typically employed. First, activate the oxalic acid derivative (e.g., using oxalyl chloride) to form an intermediate acyl chloride. Couple the 3-chloro-4-methylaniline moiety via nucleophilic substitution. For the second amidation, protect the hydroxyl group on 3-(furan-2-yl)-3-hydroxypropylamine (e.g., with a tert-butyldimethylsilyl ether) to prevent side reactions. Use coupling reagents like EDCI/HOBt in anhydrous DMF under nitrogen. Final deprotection yields the target compound. This aligns with oxalamide synthesis protocols for structurally similar molecules .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the chloro-methylphenyl (δ ~6.8–7.5 ppm for aromatic protons) and furan (δ ~6.3–7.4 ppm). The hydroxypropyl group’s hydroxyl proton may appear as a broad singlet (δ ~1.5–2.5 ppm).

- IR Spectroscopy : Confirm amide C=O stretches (~1640–1680 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ calculated for C19H20ClN2O4: 399.11).

- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for analogous chloro-phenyl acetamides .

Q. What are the solubility characteristics of this compound in common solvents?

- Methodological Answer : Preliminary solubility can be assessed via the shake-flask method. Polar aprotic solvents (DMF, DMSO) typically dissolve oxalamides due to hydrogen bonding with amide groups. Hydroxypropyl and furan moieties may enhance solubility in alcohols (e.g., methanol, ethanol). Partition coefficients (logP) can be estimated using HPLC with a C18 column and water/acetonitrile gradients .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 3-(furan-2-yl)-3-hydroxypropyl moiety?

- Methodological Answer :

- Protecting Groups : Use silyl ethers (e.g., TBSCl) to protect the hydroxyl group during coupling, preventing undesired nucleophilic reactions. Deprotect with TBAF in THF post-synthesis.

- Solvent Effects : Anhydrous DMF or dichloromethane (with triethylamine as a base) minimizes hydrolysis of reactive intermediates, as shown in analogous amide syntheses .

- Catalysis : Explore palladium-catalyzed cross-coupling for furan incorporation, though steric hindrance from the hydroxypropyl group may require tailored ligands.

Q. How can discrepancies in NMR spectral data during structural elucidation be resolved?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities.

- Variable-Temperature NMR : Identify rotameric equilibria in the oxalamide core by acquiring spectra at 25°C and 60°C.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; correlate aromatic protons in the chloro-methylphenyl group with adjacent substituents.

- X-ray Crystallography : Definitive confirmation of solid-state structure, as applied to similar chloro-fluoro acetamides .

Q. What computational approaches predict the conformational stability of this compound in solution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy-minimized conformers (e.g., B3LYP/6-31G* basis set). Focus on rotational barriers of the oxalamide bond and intramolecular hydrogen bonding between the hydroxyl and amide groups.

- Molecular Dynamics (MD) Simulations : Model solvation effects in explicit water or DMSO to assess stability under physiological conditions. Compare with experimental solubility data .

Q. How can researchers investigate potential tautomeric forms of the oxalamide core?

- Methodological Answer :

- pH-Dependent Studies : Use UV-Vis spectroscopy to monitor shifts in λmax (e.g., 255 nm for aromatic systems) under varying pH (2–12).

- Isotopic Labeling : Introduce deuterium at the amide NH to track proton exchange rates via 1H NMR.

- Crystallography : Compare bond lengths in single-crystal structures; tautomers exhibit distinct C=O and C-N bond metrics .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results in enzyme inhibition assays?

- Methodological Answer :

- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength).

- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., known oxalamide-based inhibitors from literature ).

- Off-Target Screening : Use proteome-wide profiling (e.g., kinome scans) to identify unintended interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.